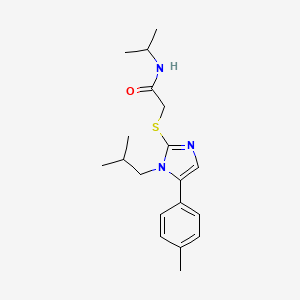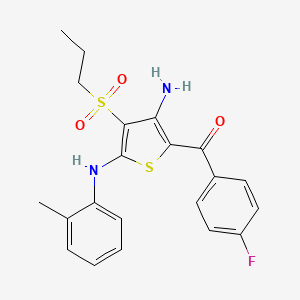![molecular formula C21H21F4N3S B2656609 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 866152-93-4](/img/structure/B2656609.png)
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which are known for their broad range of applications in pharmaceuticals, agriculture, and materials science. This particular compound has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. Starting with the preparation of the triazole core, a cyclization reaction is employed, followed by the introduction of the sulfanyl and benzyl groups through nucleophilic substitution. Key reagents often include triazole derivatives, sulfhydryl compounds, and halogenated benzyl compounds. Reaction conditions usually involve the use of catalysts like palladium or copper, and solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: : On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of batch or continuous flow reactors to ensure consistent quality and yield. The process would also incorporate purification steps like crystallization, distillation, or chromatography to isolate the final product in a high-purity form.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions including:
Oxidation: : Potential oxidation of the sulfanyl group to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Possible reduction of any nitro or carbonyl groups present using reductants like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions particularly on the benzyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: : Reagents such as halogenated solvents, Lewis acids (e.g., aluminum chloride), or bases (e.g., potassium carbonate) are commonly employed. Typical conditions include ambient to elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : The main products from these reactions often include modified triazole derivatives with altered functional groups or increased molecular complexity, potentially enhancing biological activity or stability.
Applications De Recherche Scientifique
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is explored in various fields:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules. It’s also a subject of study in reaction mechanisms and catalysis.
Biology: : Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of triazole derivatives.
Medicine: : Potential use in drug development, particularly for targeting specific enzymes or receptors linked to diseases.
Industry: : Applications in materials science for developing new polymers or coatings with enhanced properties.
Mécanisme D'action
The precise mechanism of action depends on the specific application and biological target. Generally, it can interact with biological macromolecules such as proteins or DNA, potentially inhibiting enzymes or altering cellular processes. The trifluoromethyl group and fluorobenzyl moiety are often key to its binding affinity and specificity, enabling it to disrupt normal function in target organisms or cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole
3,5-bis(trifluoromethyl)-1,2,4-triazole
4H-1,2,4-triazole derivatives with various alkyl or aryl substituents
Uniqueness: : This compound’s uniqueness lies in its combination of the tert-butyl, fluorobenzyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The presence of the sulfanyl group further distinguishes it from other triazole derivatives by offering different reactivity and binding capabilities.
Given its diverse applications and intriguing chemical properties, 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole continues to be a subject of scientific interest and exploration.
Propriétés
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4N3S/c1-20(2,3)16-8-4-15(5-9-16)13-29-19-27-26-18(21(23,24)25)28(19)12-14-6-10-17(22)11-7-14/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKTKLABRNDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)
![4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine](/img/structure/B2656530.png)

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)
![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)



![3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2656544.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)

![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2656548.png)
